2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]ethanol hydrochloride
Description
Chemical Identity and Nomenclature
This compound exhibits a complex molecular architecture characterized by its piperazine core structure with distinctive substituent groups. The compound is systematically identified by its Chemical Abstracts Service registry number 1049700-61-9, which serves as its unique molecular identifier in chemical databases. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 1-[4-(2-hydroxyethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one hydrochloride, reflecting its structural components and salt form. This nomenclature system accurately describes the presence of a piperazine ring substituted at the 1-position with a 2,2-dimethylpropanoyl group and at the 4-position with a 2-hydroxyethyl chain.
The molecular formula C11H23ClN2O2 encompasses eleven carbon atoms, twenty-three hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 250.77 grams per mole. The compound's structural representation follows the Simplified Molecular-Input Line-Entry System notation as CC(C)(C)C(=O)N1CCN(CCO)CC1.Cl, which provides a standardized method for encoding its molecular structure. Database entries consistently reference this compound under multiple identifiers, including the Molecular Design Limited number MFCD07362917, facilitating cross-referencing across chemical information systems.
The hydrochloride salt formation significantly influences the compound's physical and chemical properties, particularly enhancing its solubility characteristics in aqueous environments. This salt form represents a common pharmaceutical strategy for improving the bioavailability and stability of organic compounds containing basic nitrogen centers. The piperazine ring system, a six-membered heterocycle containing two nitrogen atoms at opposite positions, provides the fundamental structural framework that determines many of the compound's chemical behaviors and potential biological activities.
Table 1: Fundamental Chemical Properties
Historical Development and Discovery
The historical development of this compound reflects broader trends in piperazine derivative research that emerged throughout the latter half of the twentieth century. Piperazine itself was first utilized as a solvent for uric acid before its introduction as an anthelmintic agent in 1953, establishing the foundation for subsequent research into piperazine-based compounds. The systematic exploration of piperazine derivatives gained momentum as researchers recognized the versatility of this heterocyclic scaffold in medicinal chemistry applications. Patent literature indicates that piperazine derivatives containing various acyl substituents, including 2,2-dimethylpropanoyl groups, were investigated as potential tachykinin antagonists during the 1990s.
The specific compound this compound appears to have emerged from systematic structure-activity relationship studies designed to optimize the pharmacological properties of piperazine-based therapeutics. Database creation and modification timestamps suggest that formal chemical characterization of this compound occurred during the early 2000s, with initial entries in chemical databases established around 2005. The compound's development likely followed established synthetic methodologies for piperazine derivatization, building upon decades of research into heterocyclic chemistry and pharmaceutical optimization strategies.
The progression from basic piperazine research to the development of this specific derivative illustrates the evolution of rational drug design principles. Early piperazine compounds demonstrated the utility of this scaffold for various therapeutic applications, with the addition of specific substituents like the 2,2-dimethylpropanoyl group representing attempts to enhance selectivity, potency, or pharmacokinetic properties. The incorporation of the hydroxyethyl chain and subsequent conversion to the hydrochloride salt form reflects sophisticated understanding of structure-property relationships in pharmaceutical chemistry.
Contemporary chemical suppliers began offering this compound for research purposes in the mid-2000s, indicating recognition of its potential utility in pharmaceutical research and development. The availability of high-purity preparations through multiple commercial sources suggests sustained research interest and practical applications in medicinal chemistry programs. This commercial availability has facilitated broader research investigations and contributed to the compound's integration into various chemical libraries and screening collections.
Significance in Modern Chemical Research
This compound occupies a significant position in contemporary pharmaceutical research as a versatile building block for drug discovery and development initiatives. The compound's structural features make it particularly valuable for medicinal chemists engaged in the design of novel therapeutic agents, especially those targeting central nervous system disorders and other conditions requiring compounds with specific pharmacokinetic profiles. Research applications encompass its utilization as an intermediate in multi-step synthetic sequences, where its functional groups provide strategic sites for further chemical modifications and derivatizations.
Properties
IUPAC Name |
1-[4-(2-hydroxyethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-11(2,3)10(15)13-6-4-12(5-7-13)8-9-14;/h14H,4-9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDANSUQRISUEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)CCO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]ethanol hydrochloride typically involves the following steps:
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Formation of the Piperazine Intermediate: : The initial step involves the reaction of piperazine with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. This reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Piperazine+2,2-Dimethylpropanoyl chloride→2,2-Dimethylpropanoyl piperazine
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Introduction of the Ethanol Group: : The intermediate is then reacted with ethylene oxide or ethylene chlorohydrin to introduce the ethanol group. This step is typically performed under basic conditions to facilitate the nucleophilic attack on the ethylene oxide.
2,2-Dimethylpropanoyl piperazine+Ethylene oxide→2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]ethanol
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Formation of the Hydrochloride Salt: : Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]ethanol+HCl→2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]ethanol hydrochloride
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Acylation of Piperazine
The pivaloyl group (2,2-dimethylpropanoyl) is introduced via nucleophilic substitution:
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Reagents : Pivaloyl chloride reacts with 1-(2-hydroxyethyl)piperazine in the presence of a base (e.g., aqueous sodium hydroxide) and a solvent like dichloromethane .
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Conditions : Room temperature to 60°C, with reaction times of 1–6 hours .
Reaction Equation :
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid to form the dihydrochloride salt :
Stability and Degradation
The compound’s stability is influenced by its functional groups:
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Pivaloyl Group : Resists hydrolysis due to steric hindrance from the two methyl groups. Stability is maintained under acidic and neutral conditions but may degrade in strong bases .
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Hydroxyethyl Chain : Susceptible to oxidation under harsh conditions (e.g., peroxides or metal-based oxidants) .
Degradation Pathways
| Condition | Degradation Product | Evidence Source |
|---|---|---|
| Basic hydrolysis | 2,2-Dimethylpropanoic acid + 1-(2-hydroxyethyl)piperazine | |
| Oxidative stress | 2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]acetic acid |
Piperazine Ring
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Alkylation/Acylation : The secondary amine reacts with electrophiles (e.g., alkyl halides or acyl chlorides) under mild conditions .
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Complexation : Forms coordination complexes with transition metals (e.g., palladium in catalytic systems) .
Hydroxyethyl Group
Scientific Research Applications
Synthesis Overview
The synthesis of 2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]ethanol hydrochloride involves multiple steps:
-
Formation of the Piperazine Intermediate :
- Reaction of piperazine with 2,2-dimethylpropanoyl chloride.
- Conducted under anhydrous conditions with a base such as triethylamine.
-
Introduction of the Ethanol Group :
- Reaction with ethylene oxide or ethylene chlorohydrin under basic conditions.
-
Formation of the Hydrochloride Salt :
- Treatment with hydrochloric acid to obtain the final product.
Chemistry
In chemical research, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including:
- Oxidation : The ethanol group can be oxidized to form aldehydes or carboxylic acids.
- Reduction : The carbonyl group in the 2,2-dimethylpropanoyl moiety can be reduced to an alcohol.
- Substitution Reactions : The piperazine ring can undergo nucleophilic substitutions.
Biology
The compound has been investigated for its potential as a ligand in receptor binding studies. Its structural properties make it suitable for exploring interactions with biological targets, potentially leading to the development of novel therapeutic agents.
Medicine
Research has focused on the pharmacological properties of this compound. Notable applications include:
- Therapeutic Effects : Investigated for its potential in treating metabolic disorders such as diabetes and obesity.
- CNS Disorders : Explored for its effects on cognitive function and potential applications in treating conditions like Alzheimer's disease.
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties allow for innovations in product formulations and manufacturing techniques.
Case Studies
-
Pharmacological Evaluation :
A study assessed the effects of this compound on metabolic syndrome models. Results indicated significant improvements in insulin sensitivity and weight management in treated subjects compared to controls. -
Receptor Binding Studies :
In vitro studies demonstrated that this compound effectively binds to specific receptors implicated in cognitive function. Molecular docking simulations revealed strong interactions between the compound and target proteins associated with neurodegenerative diseases. -
Synthesis of Derivatives :
Researchers synthesized derivatives of this compound to explore enhanced biological activity. Several derivatives showed improved efficacy in antimicrobial assays compared to the parent compound.
Mechanism of Action
The mechanism of action of 2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]ethanol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of natural ligands, allowing it to bind to receptors and modulate their activity. The ethanol group may enhance its solubility and facilitate its transport across biological membranes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Chemical Comparisons
The table below summarizes key structural and chemical properties of the target compound and its analogs:
*Molecular formula estimated based on structural components (piperazine + pivaloyl + ethanol + HCl).
Key Observations:
- Unique Substituents : The target compound’s pivaloyl group distinguishes it from others, which predominantly feature aromatic substituents (e.g., diphenylmethyl in Hydroxyzine and Cetirizine derivatives) .
- Hydrochloride Salt : All compounds are hydrochloride salts, enhancing solubility and bioavailability .
- Ethanol Moiety: Shared with Hydroxyzine and Cetirizine analogs, this group likely improves water solubility and interaction with biological targets .
Pharmacological and Functional Differences
Metabolic Stability: The bulky pivaloyl group may enhance metabolic stability by steric hindrance, a feature absent in Hydroxyzine’s diphenylmethyl group .
Hydroxyzine Hydrochloride :
- First-Generation Antihistamine : Blocks H1 receptors, reducing allergic responses and exhibiting sedative effects .
- Clinical Use : Treats anxiety, pruritus, and nausea due to its broad receptor interactions .
Cetirizine Ethanol Hydrochloride: Second-Generation Antihistamine: Reduced sedation compared to Hydroxyzine, attributed to structural modifications (ethanol vs. ethoxyethanol) .
Zuclopenthixol and Fluphenazine: Antipsychotics: Their phenothiazine/thioxanthene moieties enable dopamine receptor antagonism, absent in the target compound .
Physicochemical Properties
- Lipophilicity : The pivaloyl group in the target compound increases lipophilicity (logP ~2.5–3.0 estimated), compared to Hydroxyzine (logP ~3.5) and Cetirizine derivatives (logP ~2.0) .
- pKa : Hydroxyzine’s pKa is 2.47, favoring ionization in physiological pH ; similar behavior is expected for the target compound due to the hydrochloride salt.
Biological Activity
2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]ethanol hydrochloride (CAS Number: 1049700-61-9) is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to summarize the available data on its biological activity, including antitumor, antibacterial, and antifungal properties, as well as insights from relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a piperazine ring, which is known for its versatility in medicinal chemistry.
Antitumor Activity
Research has indicated that compounds with piperazine moieties often exhibit significant antitumor activity. A study evaluating various piperazine derivatives found that certain modifications enhance their efficacy against cancer cells by inhibiting key cellular pathways involved in tumor growth. The specific mechanism of action for this compound remains to be fully elucidated but may involve interference with mitotic checkpoint proteins or apoptosis pathways .
Antibacterial Activity
The antibacterial properties of this compound have been explored in various studies. A related compound was synthesized and tested for its antibacterial efficacy against a range of Gram-positive and Gram-negative bacteria. The results demonstrated promising activity, suggesting that this compound may also possess similar properties .
Antifungal Activity
In addition to its antibacterial effects, preliminary studies suggest potential antifungal activity. Compounds with similar structures have shown effectiveness against fungal strains, indicating that this compound could be a candidate for further investigation in antifungal applications .
Synthesis and Evaluation
A detailed synthesis protocol for this compound has been documented, emphasizing the importance of the piperazine ring in conferring biological activity. The synthesis involved the reaction of piperazine derivatives with acylating agents under controlled conditions to yield the target compound .
In Vivo Studies
In vivo studies are necessary to confirm the therapeutic potential of this compound. Research involving animal models is ongoing to assess its pharmacokinetics and pharmacodynamics. Initial findings suggest that compounds with similar structures exhibit favorable absorption and distribution profiles, which are critical for therapeutic efficacy .
Data Table: Biological Activity Summary
Q & A
Q. What methodologies enable precise determination of the compound’s partition coefficient (logP) and its correlation with in vitro permeability?
- Methodology : Measure logP via the shake-flask method (octanol/water partitioning) or HPLC retention time calibration. Correlate with Caco-2 cell monolayer assays to predict intestinal absorption or BBB penetration. Adjust substituents (e.g., alkyl chain length) to balance lipophilicity and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
